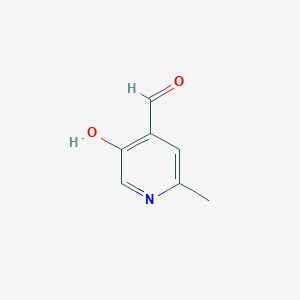
5-Hydroxy-2-methylisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-methylisonicotinaldehyde is a chemical compound with the molecular formula C7H7NO2 It is a derivative of isonicotinaldehyde, featuring a hydroxyl group at the 5-position and a methyl group at the 2-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methylisonicotinaldehyde can be achieved through several methods. One common approach involves the condensation of 2-methylpyridine-5-carboxaldehyde with hydroxylamine hydrochloride, followed by oxidation. The reaction typically requires an inert atmosphere and is conducted at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of 2-methylisonicotinaldehyde using hydrogen peroxide in the presence of a suitable catalyst. This method is favored for its efficiency and scalability, allowing for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methylisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-hydroxy-2-methylisonicotinic acid.
Reduction: Reduction of the aldehyde group yields 5-hydroxy-2-methylisonicotinalcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: 5-Hydroxy-2-methylisonicotinic acid.
Reduction: 5-Hydroxy-2-methylisonicotinalcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Hydroxy-2-methylisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methylisonicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Isonicotinaldehyde: This compound lacks the hydroxyl group at the 5-position but is otherwise structurally similar.
Uniqueness
5-Hydroxy-2-methylisonicotinaldehyde is unique due to the presence of both a hydroxyl group and a methyl group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C7H7NO2 |
|---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
5-hydroxy-2-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c1-5-2-6(4-9)7(10)3-8-5/h2-4,10H,1H3 |
InChI Key |
FSGHQLIWJYYDKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















